molecular formula C13H18O3 B13854971 Tert-butyl 2-methoxy-5-methylbenzoate

Tert-butyl 2-methoxy-5-methylbenzoate

Cat. No.: B13854971
M. Wt: 222.28 g/mol
InChI Key: LWFVTJJWUWXLFH-UHFFFAOYSA-N
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Description

Tert-butyl 2-methoxy-5-methylbenzoate is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is a derivative of benzoic acid, specifically a benzoate ester, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group. This compound is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methoxy-5-methylbenzoate typically involves the esterification of 2-methoxy-5-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methoxy-5-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methoxy-5-methylbenzoic acid or 2-methoxy-5-methylbenzaldehyde.

    Reduction: Formation of 2-methoxy-5-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the reagents used.

Scientific Research Applications

Tert-butyl 2-methoxy-5-methylbenzoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-methoxy-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The methoxy and methyl groups may also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-methoxy-5-methylbenzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl 2-methoxy-5-methylbenzoate

InChI

InChI=1S/C13H18O3/c1-9-6-7-11(15-5)10(8-9)12(14)16-13(2,3)4/h6-8H,1-5H3

InChI Key

LWFVTJJWUWXLFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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